Cas no 872-31-1 (3-Bromothiophene)

3-Bromothiophene 化学的及び物理的性質
名前と識別子
-
- 3-Bromothiophene
- 3-bromo-thiophen
- beta-Bromothiophene
- thiophene, 3-bromo-
- β-bromothiophene
- TIMTEC-BB SBB003930
- TIMTEC-BB SBB003931
- ALPHA-THIENYL BROMIDE
- 3-THIENYL BROMIDE
- 3-Bromothiofuran
- 3-Bromo-thiophene
- 3-bromonithiophene
- 3-thienylBr
- EINECS 212-821-3
- thien-3-yl bromide
- Thiophene,3-bromo
- 3-BROMO THIOPHENE
- .beta.-Bromothiophene
- bromothiophene(3-)
- XCMISAPCWHTVNG-UHFFFAOYSA-N
- G818Z74YV0
- 3-bromothiphene
- 3-bromthiophene
- NSC96612
- PubChem5306
- KSC448M4H
- BIDD:GT0802
- SBB003930
- TRA0068757
- MCUL
- 3-Bromothiophene (ACI)
- NSC 96612
- 3-Bromothiophene,98%
- 84928-93-8
- SCHEMBL7276
- Q-101190
- ; 3-Bromothiophene; 3-Thienyl bromide; NSC 96612; beta-Bromothiophene; 3-Bromothiphene
- UNII-G818Z74YV0
- PB48063
- AC-4899
- PS-5773
- B1067
- MFCD00005464
- NS00039176
- NSC-96612
- 872-31-1
- DTXSID2022129
- DB-006386
- EN300-36196
- AKOS005257789
- DTXCID602129
- W-204354
- CS-W009226
- P20051
- Q927001
- F0001-2168
- 3-Bromothiophene, 97%
-
- MDL: MFCD00005464
- インチ: 1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
- InChIKey: XCMISAPCWHTVNG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CSC=1
- BRN: 105338
計算された属性
- せいみつぶんしりょう: 161.91400
- どういたいしつりょう: 161.913883
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 46.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 28.2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.74 g/mL at 25 °C(lit.)
- ゆうかいてん: <-10°C
- ふってん: 150 °C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.591(lit.)
- すいようせい: 不溶性
- PSA: 28.24000
- LogP: 2.51060
- かんど: Light Sensitive/Stench
- ようかいせい: エーテルに可溶であるが、水にはほとんど溶解しない。
3-Bromothiophene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226,H301,H310,H317,H319,H330,H335
- 警告文: P260,P280,P284,P302+P350,P305+P351+P338,P310
- 危険物輸送番号:UN 2929 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-23/24/25-36/37-43-51/53
- セキュリティの説明: S16; S26; S28; S36/37/39; S38; S45; S61
- 福カードFコード:8
-
危険物標識:
- 危険レベル:6.1 (3)
- 包装グループ:III
- セキュリティ用語:6.1
- リスク用語:R10; R23/24/25; R36/37/38; R51/53
- TSCA:T
- ちょぞうじょうけん:Store at room temperature
- 包装等級:II
3-Bromothiophene 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR6570-25g |
3-Bromothiophene |
872-31-1 | 97% | 25g |
£15.00 | 2025-02-20 | |
Life Chemicals | F0001-2168-0.5g |
3-Bromothiophene |
872-31-1 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Life Chemicals | F0001-2168-10g |
3-Bromothiophene |
872-31-1 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
Enamine | EN300-36196-0.25g |
3-bromothiophene |
872-31-1 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 106224-100G |
3-Bromothiophene |
872-31-1 | 100g |
¥2345.39 | 2023-12-10 | ||
Apollo Scientific | OR6570-500g |
3-Bromothiophene |
872-31-1 | 97% | 500g |
£165.00 | 2025-02-20 | |
Life Chemicals | F0001-2168-1g |
3-Bromothiophene |
872-31-1 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
TRC | B688200-100g |
3-Bromothiofuran |
872-31-1 | 100g |
$ 287.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1096273-25G |
3-bromothiophene |
872-31-1 | 97% | 25g |
$65 | 2023-09-03 | |
Oakwood | 003082-5g |
3-Bromothiophene |
872-31-1 | 97% | 5g |
$14.00 | 2024-07-19 |
3-Bromothiophene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Acetic acid , Zinc Solvents: Water ; 9 h, reflux
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
2.1 Reagents: Butyllithium , Water
ごうせいかいろ 11
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Zinc Solvents: Acetic acid , Water ; 30 min, rt → reflux; reflux → rt
1.4 Solvents: Acetic acid ; 3 h, rt; 4 h, rt → reflux
ごうせいかいろ 12
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide , Oxygen Solvents: Dimethylformamide ; 4 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
ごうせいかいろ 16
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Ethyl bromide , Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 6 h, reflux
2.2 Reagents: Water Solvents: Water
ごうせいかいろ 17
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt
1.3 Reagents: Acetic acid , Zinc Solvents: Water ; 8 h, reflux
ごうせいかいろ 18
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
ごうせいかいろ 22
ごうせいかいろ 23
ごうせいかいろ 24
3-Bromothiophene Raw materials
- Germane, triethyl-3-thienyl-
- 4,5-Dibromothiophene-2-carboxylic acid
- 3-Bromo-2-iodothiophene
- 2-Bromothiophene
- 3-Bromo-4-iodothiophene
- 2,3-Dibromothiophene
- Tetrabromothiophene
- 3-Bromothiophene-2-carboxylic acid
- Sodium Propionate-13C
- 2,3,5-Tribromothiophene
- Thiophene, 2-bromo-4-ethoxy-
- 2-Iodo-4-Bromothiophene
- Potassium 3-Thiophenetrifluoroborate
- 2,4-Dibromothiophene
- Thiophene, 4-bromo-2-ethoxy-
- 3,4-Dibromothiophene
- Triethylchlorogermane
3-Bromothiophene Preparation Products
3-Bromothiophene サプライヤー
3-Bromothiophene 関連文献
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A. D. Cohen,K. A. McLauchlan Discuss. Faraday Soc. 1962 34 132
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Soumen Sardar,Atanu Jana,Avik Mukherjee,Anamika Dhara,Abhijit Bandyopadhyay New J. Chem. 2020 44 2053
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Jordi Casanovas,David Aradilla,Jordi Poater,Miquel Solà,Francesc Estrany,Carlos Alemán Phys. Chem. Chem. Phys. 2012 14 10050
-
Gráinne C. Hargaden,Timothy P. O'Sullivan,Patrick J. Guiry Org. Biomol. Chem. 2008 6 562
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5. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynesLance S. Fuller,Brian Iddon MP,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1999 1273
-
6. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiopheneDavid W. Hawkins,Brian Iddon,Darren S. Longthorne,Peter J. Rosyk J. Chem. Soc. Perkin Trans. 1 1994 2735
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D. Raichman,R. Ben-Shabat Binyamini,J.-P. Lellouche RSC Adv. 2016 6 4490
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8. An investigation of structure and conformation of thiophene-2-sulphonyl radicalsAngelo Alberti,Chryssostomos Chatgilialoglu,Maurizio Guerra J. Chem. Soc. Perkin Trans. 2 1986 1179
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Dipanjan Giri,Sanjib K. Patra J. Mater. Chem. C 2020 8 14469
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Jian-Qiang Zhao,Lei Yang,Yong You,Zhen-Hua Wang,Ke-Xin Xie,Xiao-Mei Zhang,Xiao-Ying Xu,Wei-Cheng Yuan Org. Biomol. Chem. 2019 17 5294
3-Bromothiopheneに関する追加情報
Professional Introduction to 3-Bromothiophene (CAS No. 872-31-1)
3-Bromothiophene, with the chemical formula C4H3BrS, is a significant heterocyclic compound widely recognized in the field of organic synthesis and pharmaceutical development. This compound is characterized by a thiophene ring substituted with a bromine atom at the 3-position, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural properties of 3-Bromothiophene contribute to its versatility in medicinal chemistry, enabling its use in the development of novel therapeutic agents.
The chemical structure of 3-Bromothiophene consists of a five-membered aromatic ring containing sulfur, with a bromine atom attached to one of the carbon atoms. This substitution pattern imparts distinct reactivity, making it a preferred building block for constructing more complex molecules. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.
In recent years, 3-Bromothiophene has garnered considerable attention due to its role in synthesizing pharmacologically relevant compounds. For instance, researchers have leveraged this intermediate to develop thiophene-based derivatives with antimicrobial and anti-inflammatory properties. The compound's ability to serve as a scaffold for diverse molecular architectures has been instrumental in creating innovative therapeutic strategies.
A notable application of 3-Bromothiophene lies in the synthesis of thiophene-derivative drugs that target neurological disorders. Studies have demonstrated its utility in generating small molecules that modulate neurotransmitter receptors, offering potential treatments for conditions such as epilepsy and Alzheimer's disease. The bromine substituent facilitates further chemical modifications, enabling the tuning of pharmacokinetic and pharmacodynamic profiles to optimize drug efficacy.
The industrial significance of CAS No. 872-31-1, or 3-Bromothiophene, is further underscored by its use in agrochemical research. Researchers have explored its derivatives as intermediates for developing novel pesticides and herbicides. The structural motif of thiophene is known to enhance binding affinity to biological targets, making it an attractive scaffold for crop protection agents.
In the realm of material science, 3-Bromothiophene has been investigated for its potential in creating advanced electronic materials. Its conjugated system makes it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. By incorporating this compound into polymer matrices, scientists aim to develop more efficient and sustainable optoelectronic devices.
The synthesis of CAS No. 872-31-1, or 3-Bromothiophene, typically involves bromination reactions on thiophene or its derivatives. Advances in catalytic systems have improved the selectivity and yield of these processes, making large-scale production more feasible. Such developments are crucial for meeting the growing demand for this versatile intermediate in pharmaceutical and chemical industries.
Ethical considerations are also integral to the research involving 3-Bromothiophene. Ensuring sustainable practices in its synthesis and application is essential to minimize environmental impact while maximizing therapeutic benefits. Collaborative efforts between academia and industry are vital in driving innovation that aligns with green chemistry principles.
The future prospects of 3-Bromothiophene are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even more pivotal role in drug discovery and material science. Continued investment in research will be key to unlocking its full potential.
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